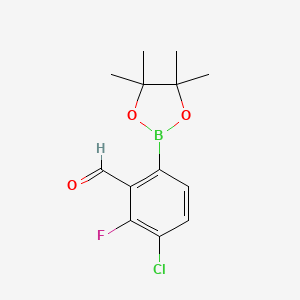

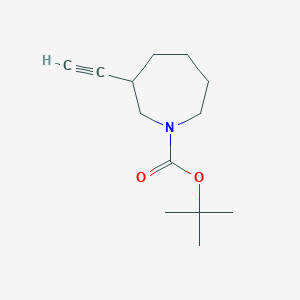

tert-Butyl 3-ethynylazepane-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

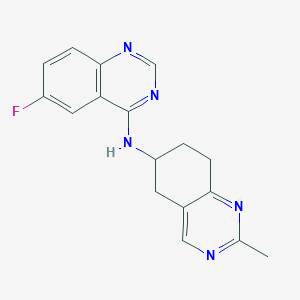

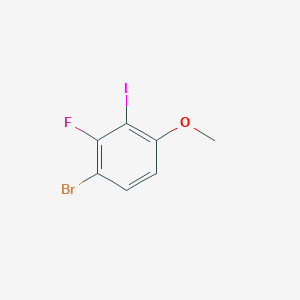

Tert-Butyl 3-ethynylazepane-1-carboxylate (TBEC) is a synthetic compound of the azepane class of molecules, which are cyclic ethers with a three-membered ring structure. It is a versatile compound, with a wide range of applications in scientific research and a variety of biochemical and physiological effects.

科学的研究の応用

Organic Optoelectronic Materials

tert-Butyl 3-ethynylazepane-1-carboxylate: is a compound that can be used in the synthesis of carbazole-based molecular units, which are pivotal in the field of organic optoelectronics . These materials are advantageous due to their low cost, ease of functionalization, and simple linkage through the carbazole backbone. The compound’s role in the development of organic optoelectronic devices is significant as it contributes to the creation of molecular building blocks, oligomers, dendrimers, or polymers.

Photochemistry and Photophysics

The compound is involved in the study of excited-state dynamics of carbazole and its derivatives . Using techniques like femtosecond and nanosecond UV–Vis–NIR transient absorption spectroscopy, and time-resolved fluorescence experiments, researchers can investigate the photophysical properties of these compounds. This is crucial for understanding the relaxation processes in more complex environments, which is essential for the design of efficient optoelectronic devices.

Synthesis of Biologically Active Compounds

tert-Butyl 3-ethynylazepane-1-carboxylate: serves as a precursor in the synthesis of biologically active natural products . It is used to create compounds with potential anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities. The ability to synthesize these compounds with good yield and selectivity is crucial for the advancement of medicinal chemistry.

Radical Cation Formation

In photochemical studies, the compound can lead to the formation of radical cations upon two-photon excitation . This process is important for the understanding of charge transfer and electronic excitation in organic molecules, which has implications for solar energy conversion and other photochemical applications.

Triplet State Studies

The compound’s behavior in the triplet state can be studied to understand intersystem crossing and triplet formation . This information is valuable for the development of triplet-harvesting materials, which are used in organic light-emitting diodes (OLEDs) and other photonic applications.

Solvent Interaction Studies

Research involving tert-Butyl 3-ethynylazepane-1-carboxylate can also focus on its interactions with solvents . Understanding how vibrationally hot molecules transfer energy to surrounding solvent molecules is important for the design of better solvation models and for optimizing reaction conditions in synthetic chemistry.

特性

IUPAC Name |

tert-butyl 3-ethynylazepane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-5-11-8-6-7-9-14(10-11)12(15)16-13(2,3)4/h1,11H,6-10H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRJMEKYEATMBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC(C1)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-ethynylazepane-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-2-ethyl-N,8-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B6357139.png)

![2-(6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6357175.png)